An In-depth Technical Guide to 2-Fluoro-3-oxopropanoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-3-oxopropanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-oxopropanoic acid, also known as fluoromalonaldehydic acid, is a fluorinated organic compound with significant potential in medicinal chemistry and organic synthesis.[1][2][3] The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[4] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 2-Fluoro-3-oxopropanoic acid, offering valuable insights for researchers in drug discovery and development.
Core Properties
2-Fluoro-3-oxopropanoic acid is a small, functionalized molecule with the chemical formula C₃H₃FO₃ and a molecular weight of 106.05 g/mol .[1][2] Its structure features a carboxylic acid group, a ketone, and a fluorine atom attached to the alpha-carbon.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₃H₃FO₃ | [1][2] |
| Molecular Weight | 106.05 g/mol | [1][2] |
| CAS Number | 58629-87-1 | [1][2] |
| Synonyms | Fluoromalonaldehydic Acid | [1][3][5] |
| Computed XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
| Appearance | Not specified (likely a solid or liquid) | |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of 2-Fluoro-3-oxopropanoic Acid and Related Compounds
Detailed experimental protocols for the synthesis of 2-Fluoro-3-oxopropanoic acid are scarce. However, the synthesis of structurally related α-fluoro-β-keto esters and acids provides a strong basis for potential synthetic routes.
General Synthetic Strategies for α-Fluoro-β-Keto Esters
A common approach to synthesizing α-fluoro-β-keto esters involves the electrophilic fluorination of a β-keto ester precursor.
Diagram: General Synthesis of α-Fluoro-β-Keto Esters
Caption: Electrophilic fluorination of a β-keto ester.
Experimental Protocol: General Electrophilic Fluorination of a β-Keto Ester
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Enolate Formation: The β-keto ester is treated with a suitable base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., tetrahydrofuran, diethyl ether) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, is added to the enolate solution.
-
Quenching and Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the α-fluoro-β-keto ester.
Biocatalytic Synthesis of a Related Compound: 2-Fluoro-3-hydroxypropionic Acid
A biocatalytic route for the synthesis of the reduced analogue, 2-fluoro-3-hydroxypropionic acid, has been reported.[4] This method utilizes engineered E. coli to convert 2-fluoromalonic acid into the desired product, offering a more environmentally friendly approach.[4]
Reactivity and Chemical Behavior
The reactivity of 2-Fluoro-3-oxopropanoic acid is dictated by the interplay of its three functional groups.
-
α-Fluoro Ketone Moiety: The fluorine atom at the α-position significantly influences the reactivity of the carbonyl group. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction.
-
Enolization: Like other β-dicarbonyl compounds, 2-Fluoro-3-oxopropanoic acid can exist in equilibrium with its enol tautomer. The position of this equilibrium is influenced by the solvent and other conditions.
Diagram: Tautomerization of 2-Fluoro-3-oxopropanoic Acid
Caption: Keto-enol tautomerism.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of 2-Fluoro-3-oxopropanoic acid make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Role in Medicinal Chemistry
The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate.[4] Fluorinated compounds often exhibit:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact a drug's solubility and absorption.
2-Fluoro-3-oxopropanoic acid can serve as a precursor for the synthesis of various fluorinated bioactive molecules, including enzyme inhibitors and fluorinated analogues of natural products. For instance, β-keto acids are known to be involved in the inhibition of enzymes like MurA, which is crucial for bacterial cell wall synthesis.[6]
Utility as a Synthetic Intermediate
As a trifunctional molecule, 2-Fluoro-3-oxopropanoic acid can be used to introduce the α-fluoro-β-keto acid motif into larger molecules. This can be achieved through various chemical transformations targeting the carboxylic acid, the ketone, or the enolizable α-proton. For example, the related fluoromalonaldehyde has been used in chemical synthesis.[7]
Safety, Handling, and Storage
As with all fluorinated organic compounds, 2-Fluoro-3-oxopropanoic acid should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
2-Fluoro-3-oxopropanoic acid is a promising building block for the development of novel pharmaceuticals and other functional organic molecules. While detailed experimental data on its properties and synthesis are still emerging, its structural features suggest a wide range of potential applications. The strategic incorporation of fluorine continues to be a powerful tool in medicinal chemistry, and compounds like 2-Fluoro-3-oxopropanoic acid are poised to play an important role in the future of drug discovery.
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
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2-Fluoro-3-Oxopropanoic Acid - Protheragen. (n.d.). Retrieved January 14, 2026, from [Link]
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(2R)-3-fluoro-2-hydroxypropanoic acid | C3H5FO3 | CID 11446300 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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Fluoromalonaldehydic Acid | CAS 58629-87-1 - Veeprho. (n.d.). Retrieved January 14, 2026, from [Link]
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